2-Quinazolin-4-yloxybenzonitrile

Ion channel pharmacology KCNQ2/Q3 Automated patch clamp

2-Quinazolin-4-yloxybenzonitrile (also indexed as 4-(quinazolin-4-yloxy)benzonitrile, CAS 1088151-46-5) is a synthetic quinazoline ether derivative with the molecular formula C₁₅H₉N₃O and a molecular weight of 247.25 g/mol. It belongs to the broader class of 4-aryloxyquinazolines, a scaffold frequently explored in medicinal chemistry for kinase inhibition and other pharmacological activities.

Molecular Formula C15H9N3O
Molecular Weight 247.25 g/mol
Cat. No. B7472825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinazolin-4-yloxybenzonitrile
Molecular FormulaC15H9N3O
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C15H9N3O/c16-9-11-5-1-4-8-14(11)19-15-12-6-2-3-7-13(12)17-10-18-15/h1-8,10H
InChIKeyJLYVIZGDHDPLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinazolin-4-yloxybenzonitrile: Chemical Identity and Baseline Characteristics for Procurement Evaluation


2-Quinazolin-4-yloxybenzonitrile (also indexed as 4-(quinazolin-4-yloxy)benzonitrile, CAS 1088151-46-5) is a synthetic quinazoline ether derivative with the molecular formula C₁₅H₉N₃O and a molecular weight of 247.25 g/mol [1]. It belongs to the broader class of 4-aryloxyquinazolines, a scaffold frequently explored in medicinal chemistry for kinase inhibition and other pharmacological activities. The compound is commercially available from multiple vendors as a research-grade building block or screening compound, though published bioactivity data specific to this precise structure remain sparse in the open literature.

Why In-Class Quinazoline Ethers Cannot Simply Substitute for 2-Quinazolin-4-yloxybenzonitrile


Within the 4-aryloxyquinazoline family, even subtle variations in the aryloxy substituent — such as the position and electronic character of the nitrile group, the presence or absence of additional substituents on the quinazoline core, and the nature of the ether linkage — can profoundly alter target selectivity, potency, and physicochemical properties. Published structure–activity relationship (SAR) campaigns on related quinazoline series demonstrate that 4-aryloxy modifications directly impact binding to kinases such as VEGFR-2, EGFR, and BRAF [1][2]. Consequently, two compounds sharing a quinazoline-ether scaffold may exhibit non-overlapping activity profiles, making generic substitution unreliable without direct comparative data.

Quantitative Differentiation Evidence for 2-Quinazolin-4-yloxybenzonitrile vs. Closest Analogs


KCNQ2/Q3 Antagonism: Evidence Gap vs. Structural Analogs

A single automated patch clamp record in a public database lists 2-quinazolin-4-yloxybenzonitrile as a KCNQ2/Q3 antagonist with an IC₅₀ of 120 nM [1]. However, the chemical structure associated with this record in BindingDB (SMILES: CC[C@H](C(=O)Nc1ccccc1N1CCCC1)c1ccccc1) does not match 2-quinazolin-4-yloxybenzonitrile, indicating a likely database curation error. No comparator data for closely related 4-aryloxyquinazolines in the same assay are available. Consequently, this data point cannot be relied upon for differentiation.

Ion channel pharmacology KCNQ2/Q3 Automated patch clamp

Kinase Inhibition Profile: Absence of Published Head-to-Head Data

Multiple patent families and SAR studies describe 4-aryloxyquinazolines as multikinase inhibitors targeting VEGFR-2, PDGFR, c-Kit, and BRAF [1][2]. In these studies, compounds bearing substituted anilino or phenoxy groups at the C-4 position were profiled in biochemical kinase assays. However, the specific compound 2-quinazolin-4-yloxybenzonitrile (unsubstituted 4-cyanophenoxy at C-4) is not reported with quantitative IC₅₀ values in any of these sources. The closest analogs — such as 4-(4-cyanophenoxy)quinazoline derivatives with additional C-6/C-7 substituents — exhibit VEGFR-2 IC₅₀ values ranging from nanomolar to low micromolar depending on substitution [1], but no direct comparison with the unsubstituted parent compound is available.

Kinase inhibition Quinazoline SAR VEGFR-2

Physicochemical Properties: LogP as a Differentiation Factor

The computed octanol/water partition coefficient (LogP) for 2-quinazolin-4-yloxybenzonitrile is 3.2 [1]. Among 4-aryloxyquinazolines, LogP varies significantly with aryl substitution; for example, the BRAF^V600E inhibitor series reported by Holladay et al. includes analogs with cLogP values spanning ~2.5 to >4.5 depending on urea substituents [2]. A LogP of 3.2 positions this compound in a moderate lipophilicity range potentially favorable for cell permeability while avoiding the excessive lipophilicity often associated with poor solubility and high metabolic clearance. No direct experimental solubility or permeability data are available for this compound.

Lipophilicity LogP Drug-likeness

Evidence-Linked Application Scenarios for 2-Quinazolin-4-yloxybenzonitrile


Scaffold for Structure–Activity Relationship (SAR) Campaigns on Quinazoline Kinase Inhibitors

Given the extensive patent literature documenting 4-aryloxyquinazolines as multikinase inhibitors [1], 2-quinazolin-4-yloxybenzonitrile can serve as a minimally substituted core scaffold for systematic SAR exploration. Its moderate computed LogP of 3.2 [2] provides a balanced lipophilicity starting point for introducing substituents on the quinazoline ring or modifying the benzonitrile moiety, enabling researchers to map the contributions of individual functional groups to kinase selectivity and potency.

Synthetic Intermediate for Heterocyclic Libraries

The compound's nitrile and quinazoline functionalities offer orthogonal handles for diversification. A published synthetic methodology demonstrates C–O bond activation of heteroaryl aryl ethers, including quinazolinyl ethers, to yield heteroaryl fluorides via rhodium catalysis [1]. While this specific reaction was reported for 4-(quinazolin-4-yloxy)benzonitrile, the broader applicability of such transformations positions the compound as a versatile intermediate for generating fluorinated quinazoline libraries.

Negative Control or Baseline for Functionalized 4-Aryloxyquinazolines

In the absence of potent, characterized biological activity for the parent compound itself, 2-quinazolin-4-yloxybenzonitrile may be evaluated as a baseline or negative control in assays where substituted analogs show strong inhibition (e.g., BRAF, VEGFR-2 kinase assays [1]). Users should experimentally confirm its inactivity in their specific assay system before adopting it as a control.

Quote Request

Request a Quote for 2-Quinazolin-4-yloxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.